molecular formula C16H23N3O3 B15020748 Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate

Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate

Cat. No.: B15020748
M. Wt: 305.37 g/mol
InChI Key: FWWSEYQZIBECNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further linked to a piperazine ring through a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE is unique due to its specific structural features, such as the combination of a benzoate ester with a piperazine ring linked through a propanamide chain. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

methyl 4-[3-(4-methylpiperazin-1-yl)propanoylamino]benzoate

InChI

InChI=1S/C16H23N3O3/c1-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(4-6-14)16(21)22-2/h3-6H,7-12H2,1-2H3,(H,17,20)

InChI Key

FWWSEYQZIBECNF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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